molecular formula C6H14N2S B14492961 (Dimethylamino)-N,N-dimethylethanethioamide CAS No. 65131-20-6

(Dimethylamino)-N,N-dimethylethanethioamide

Cat. No.: B14492961
CAS No.: 65131-20-6
M. Wt: 146.26 g/mol
InChI Key: AROGRGATDKVDTJ-UHFFFAOYSA-N
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Description

(Dimethylamino)-N,N-dimethylethanethioamide is an organic compound that features a dimethylamino group attached to an ethanethioamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethylamino)-N,N-dimethylethanethioamide typically involves the reaction of dimethylamine with ethanethioamide under controlled conditions. One common method includes the use of a base to facilitate the reaction between N-nitroso-N-alkyl compounds and dimethylamine . Another approach involves the methylation of ethanethioamide using diazomethane in the presence of a Lewis acid catalyst such as boron trifluoride .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors where the reactants are combined under high pressure and temperature to optimize yield and purity. The process may also involve purification steps such as distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(Dimethylamino)-N,N-dimethylethanethioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into simpler amines or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dimethylamine and ethanethiol.

    Substitution: Various substituted ethanethioamides depending on the nucleophile used.

Scientific Research Applications

(Dimethylamino)-N,N-dimethylethanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Dimethylamino)-N,N-dimethylethanethioamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which influence its reactivity and binding to biological molecules. The compound may also undergo metabolic transformations that activate or deactivate its biological effects .

Properties

CAS No.

65131-20-6

Molecular Formula

C6H14N2S

Molecular Weight

146.26 g/mol

IUPAC Name

2-(dimethylamino)-N,N-dimethylethanethioamide

InChI

InChI=1S/C6H14N2S/c1-7(2)5-6(9)8(3)4/h5H2,1-4H3

InChI Key

AROGRGATDKVDTJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=S)N(C)C

Origin of Product

United States

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